3-(p-Tolyl)-2-((3-(trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Tolyl)-2-((3-(trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound features a quinazolinone core substituted with a p-tolyl group and a 3-(trifluoromethyl)benzylthio moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-2-((3-(trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.
Attachment of 3-(Trifluoromethyl)benzylthio Moiety: The final step involves the nucleophilic substitution reaction where the quinazolinone derivative reacts with 3-(trifluoromethyl)benzylthiol in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the trifluoromethyl group, potentially altering the compound’s biological activity.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives and altered trifluoromethyl groups.
Substitution: Functionalized aromatic rings with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-2-((3-(trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one is not fully understood but may involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It could affect signaling pathways related to cell proliferation, apoptosis, or inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(p-Tolyl)quinazolin-4(3H)-one: Lacks the 3-(trifluoromethyl)benzylthio moiety.
2-((3-(Trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one: Lacks the p-tolyl group.
Quinazolin-4(3H)-one: The parent compound without any substitutions.
Uniqueness
3-(p-Tolyl)-2-((3-(trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one is unique due to the presence of both the p-tolyl and 3-(trifluoromethyl)benzylthio groups, which may confer distinct chemical and biological properties compared to its analogs. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.
Properties
CAS No. |
556790-83-1 |
---|---|
Molecular Formula |
C23H17F3N2OS |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C23H17F3N2OS/c1-15-9-11-18(12-10-15)28-21(29)19-7-2-3-8-20(19)27-22(28)30-14-16-5-4-6-17(13-16)23(24,25)26/h2-13H,14H2,1H3 |
InChI Key |
IGBNSBHCEWRFST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.